Cas no 36685-63-9 ((z)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one)

(z)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one structure
36685-63-9 structure
Nome do Produto:(z)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
N.o CAS:36685-63-9
MF:C17H16O4
MW:284.306545257568
CID:1478579
PubChem ID:6041429

(z)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • (z)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
    • CTK1G5842
    • 1-(2,4-Dimethoxy-phenyl)-propen
    • trans-Nothosmyrnol
    • trans-2,4-dimethoxy-1-propenylbenzene
    • 2,4-dimethoxy-2'-hydroxychalcone
    • SureCN3172829
    • Benzene, 2,4-dimethoxy-1-(1E)-1-propenyl-
    • (E)-2,4-dimethoxy-1-(1-propenyl)benzene
    • 2,4-Dimethoxy-1-propenylbenzol
    • (E)-2,4-dimethoxy-2'-hydroxychalcone
    • trans-isoosmorhizole
    • Isoosmorhizole
    • (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
    • 2.4-dimethoxy-2'-hydroxychalcone
    • CTK1G5842; 1-(2,4-Dimethoxy-phenyl)-propen; trans-Nothosmyrnol; trans-2,4-dimethoxy-1-propenylbenzene; 2,4-dimethoxy-2'-hydroxychalcone; SureCN3172829; Benzene, 2,4-dimethoxy-1-(1E)-1-propenyl-; (E)-2,4-dimethoxy-1-(1-propenyl)benzene; 2,4-Dimethoxy-1-propenylbenzol; (E)-2,4-dimethoxy-2'-hydroxychalcone; trans-isoosmorhizole; Isoosmorhizole; (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one; 2.4-dimethoxy-2'-hydroxychalcone
    • 3-(2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
    • 36685-63-9
    • CHEMBL143265
    • SCHEMBL632909
    • AKOS024306998
    • ORIBPRISLKRPRQ-CSKARUKUSA-N
    • PD001172
    • 2,4-Dimethoxy-2'-hydroxychalcone, AldrichCPR
    • CCG-214819
    • 2-Propen-1-one, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)-
    • (E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
    • NSC 75524
    • Inchi: InChI=1S/C17H16O4/c1-20-13-9-7-12(17(11-13)21-2)8-10-16(19)14-5-3-4-6-15(14)18/h3-11,18H,1-2H3/b10-8+
    • Chave InChI: ORIBPRISLKRPRQ-CSKARUKUSA-N
    • SMILES: COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC

Propriedades Computadas

  • Massa Exacta: 284.10488
  • Massa monoisotópica: 284.10485899g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 21
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 366
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 55.8Ų
  • XLogP3: 3.8

Propriedades Experimentais

  • PSA: 55.76
  • LogP: 3.30550
Fornecedores recomendados
Nanjing jingzhu bio-technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD